Peroxide, bis(2,5-dichlorobenzoyl)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

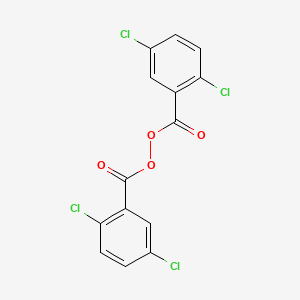

Bis(2,5-dichlorobenzoyl) Peroxide: is an organic peroxide compound widely used in various industrial applications. It is known for its ability to initiate polymerization reactions and act as a cross-linking agent in the production of silicone rubbers. The compound is characterized by its two dichlorobenzoyl groups connected by a peroxide linkage, making it a potent source of free radicals upon decomposition.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Bis(2,5-dichlorobenzoyl) Peroxide typically involves the reaction of 2,5-dichlorobenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out in an organic solvent such as toluene or chloroform. The process involves the following steps:

- Dissolve 2,5-dichlorobenzoyl chloride in an organic solvent.

- Slowly add hydrogen peroxide to the solution while maintaining the temperature below 10°C.

- Add a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction.

- Stir the mixture for several hours to ensure complete reaction.

- Filter the precipitated Bis(2,5-dichlorobenzoyl) Peroxide and wash it with cold water to remove any impurities.

- Dry the product under reduced pressure.

Industrial Production Methods: In industrial settings, the production of Bis(2,5-dichlorobenzoyl) Peroxide is scaled up using similar reaction conditions but with larger reactors and continuous processing techniques. The use of automated systems ensures precise control of temperature, reactant addition, and product isolation, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Bis(2,5-dichlorobenzoyl) Peroxide primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various types of chemical reactions, including:

Polymerization: Initiates the polymerization of monomers such as styrene, methyl methacrylate, and vinyl chloride.

Cross-linking: Facilitates the cross-linking of silicone rubbers, enhancing their mechanical properties.

Oxidation: Acts as an oxidizing agent in organic synthesis.

Common Reagents and Conditions:

Polymerization: Typically carried out at elevated temperatures (50-100°C) in the presence of monomers and solvents.

Cross-linking: Conducted at lower temperatures (20-50°C) in the presence of silicone rubber compounds.

Oxidation: Requires the presence of substrates such as alcohols or alkenes and is performed under mild conditions.

Major Products:

Polymerization: Produces high molecular weight polymers.

Cross-linking: Results in cross-linked silicone rubber with improved elasticity and strength.

Oxidation: Yields oxidized products such as ketones and epoxides.

Scientific Research Applications

Chemistry:

- Used as an initiator in the polymerization of various monomers to produce plastics and resins.

- Employed in the synthesis of fine chemicals and pharmaceuticals.

Biology:

- Investigated for its potential use in controlled drug release systems due to its ability to generate free radicals.

Medicine:

- Explored for its antimicrobial properties and potential use in disinfectants and antiseptics.

Industry:

- Widely used in the production of silicone rubbers, adhesives, and coatings.

- Acts as a curing agent in the manufacture of composite materials.

Mechanism of Action

Mechanism: The primary mechanism of action of Bis(2,5-dichlorobenzoyl) Peroxide involves the homolytic cleavage of the peroxide bond upon heating or exposure to light. This cleavage generates two 2,5-dichlorobenzoyl radicals, which can further decompose to form dichlorobenzene and carbon dioxide. The generated radicals initiate polymerization or cross-linking reactions by reacting with monomers or

Biological Activity

Peroxide, bis(2,5-dichlorobenzoyl) is an organic peroxide compound recognized for its diverse biological activities. This article synthesizes existing research findings regarding its biological properties, applications, and mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : C14H6Cl4O4

- CAS Number : 20358-16-1

- Description : Bis(2,5-dichlorobenzoyl) peroxide consists of two dichlorobenzoyl groups linked by a peroxide bond. It is known for generating free radicals upon decomposition, which can initiate various chemical reactions including polymerization and cross-linking in silicone rubbers.

Biological Activities

The biological activity of bis(2,5-dichlorobenzoyl) peroxide is primarily attributed to its ability to generate free radicals. These radicals can interact with biological macromolecules, leading to various effects:

- Antimicrobial Activity :

- Cytotoxic Effects :

-

Polymerization Initiator :

- In industrial applications, it serves as an initiator for polymerization reactions. It is particularly effective in the production of silicone rubbers, enhancing their mechanical properties through cross-linking.

The primary mechanism by which bis(2,5-dichlorobenzoyl) peroxide exerts its biological effects is through the homolytic cleavage of the peroxide bond under heat or light exposure. This cleavage produces two 2,5-dichlorobenzoyl radicals that can further react with various substrates:

- Polymerization : The generated radicals initiate polymerization reactions with monomers such as styrene and methyl methacrylate.

- Oxidative Stress : In biological systems, these radicals can induce oxidative damage to DNA, proteins, and lipids, contributing to cytotoxicity .

Study 1: Antimicrobial Efficacy

A study explored the antimicrobial efficacy of bis(2,5-dichlorobenzoyl) peroxide against several bacterial strains. The minimum inhibitory concentration (MIC) was determined for each strain:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

The results indicate a potent antimicrobial effect against both Gram-positive and Gram-negative bacteria as well as fungi .

Study 2: Cytotoxicity on Cancer Cells

In another study focusing on cancer cell lines, bis(2,5-dichlorobenzoyl) peroxide demonstrated significant cytotoxic activity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

These findings suggest that bis(2,5-dichlorobenzoyl) peroxide could be developed into a therapeutic agent for cancer treatment due to its ability to induce cell death in malignant cells .

Properties

CAS No. |

20358-16-1 |

|---|---|

Molecular Formula |

C14H6Cl4O4 |

Molecular Weight |

380.0 g/mol |

IUPAC Name |

(2,5-dichlorobenzoyl) 2,5-dichlorobenzenecarboperoxoate |

InChI |

InChI=1S/C14H6Cl4O4/c15-7-1-3-11(17)9(5-7)13(19)21-22-14(20)10-6-8(16)2-4-12(10)18/h1-6H |

InChI Key |

JVXHNZWBWQKDDA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)OOC(=O)C2=C(C=CC(=C2)Cl)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.